molecular formula C8H9ClN2O3S B1448088 6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride CAS No. 1421494-98-5

6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride

Cat. No.: B1448088
CAS No.: 1421494-98-5
M. Wt: 248.69 g/mol
InChI Key: PTWRMZKWXRDMTJ-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 1421494-98-5, is a solid substance . Its IUPAC name is 6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride . The molecular weight of this compound is 248.69 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N2O3S.ClH/c11-6-1-2-9-8-10(6)3-5(4-14-8)7(12)13;/h1-2,5H,3-4H2,(H,12,13);1H . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 248.69 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Biginelli-Compounds : This compound has been used in the synthesis of various derivatives of Biginelli-compounds, which are investigated for their methylation and acylation sites. This synthesis pathway offers potential for creating pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, expanding the scope of heterocyclic chemistry (Kappe & Roschger, 1989).

  • Heterocyclic Derivative Synthesis : Research has shown the utility of this compound in synthesizing new pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives, highlighting its role in developing novel compounds with potential biological applications (Sayed, Shamroukh, & Rashad, 2006).

  • Development of Novel Heterocyclic Systems : The compound has been used in synthesizing new heterocyclic systems like pyrido[4",3":4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazines, indicating its versatility in creating diverse molecular structures (Ahmed, 2002).

Biological Evaluation

  • Antimicrobial Activity Studies : Some derivatives synthesized from this compound have shown promising antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Morsy & Moustafa, 2019).

  • Antitumor Activity : Research has identified certain derivatives as folic antagonists with antitumor activity, suggesting potential uses in cancer treatment or research (Traven', Ershova, Sokolova, Chernov, & Safonova, 1984).

Properties

IUPAC Name

6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S.ClH/c11-6-1-2-9-8-10(6)3-5(4-14-8)7(12)13;/h1-2,5H,3-4H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWRMZKWXRDMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=NC=CC(=O)N21)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride
Reactant of Route 2
6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride
Reactant of Route 4
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6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride
Reactant of Route 5
6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride

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